

Application Notes and Protocols for the Environmental Monitoring of Buprofezin

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Compound of Interest

Compound Name: Buprofezin (Standard)

Cat. No.: B033132

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These application notes provide a comprehensive overview of the use of buprofezin standards in environmental monitoring studies. This document includes key physicochemical and toxicological data, detailed analytical protocols for soil and water matrices, and visualizations of its mode of action and monitoring workflows.

Introduction to Buprofezin

Buprofezin is a thiadiazine insect growth regulator that acts by inhibiting chitin biosynthesis, primarily affecting the larval stages of various sucking insect pests.^{[1][2]} Its application in agriculture necessitates robust environmental monitoring to assess its fate, persistence, and potential impact on non-target organisms.

Quantitative Data

The following tables summarize the key quantitative data for buprofezin, essential for environmental risk assessment and analytical method development.

Table 1: Physicochemical Properties of Buprofezin

Property	Value	Reference
Chemical Formula	C ₁₆ H ₂₃ N ₃ OS	[3]
Molecular Weight	305.44 g/mol	[1][3]
Physical State	White to pale yellow crystalline solid	[1][4]
Melting Point	104.2 - 106°C	[1][3]
Water Solubility	0.382 - 0.9 mg/L at 20-25°C	[1][3]
Vapor Pressure	1.25 x 10 ⁻³ Pa at 25°C	[3]
Octanol-Water Partition Coefficient (log K _{ow})	4.31	[1]
Henry's Law Constant	1.25 x 10 ⁻³ Pa m ³ /mol	[3]

Table 2: Ecotoxicity of Buprofezin

Organism	Endpoint	Value (mg/L)	Reference
Clarias gariepinus (African Catfish) - Embryo	24h LC ₅₀	6.725	[5][6]
Clarias gariepinus (African Catfish) - Larvae	24h LC ₅₀	5.702	[5][6]
Clarias gariepinus (African Catfish) - Larvae	48h LC ₅₀	4.642	[5][6]
Daphnia magna (Water Flea)	48h EC ₅₀	0.44	[5]
Rana limnocharis (Bog Frog) - Tadpole	48h LC ₅₀	284.054	[4]
Rat (Male)	Oral LD ₅₀	2198 mg/kg	[1]
Rat	Dermal LD ₅₀	>5000 mg/kg	[1]
Rat	Inhalation LC ₅₀	>4570 mg/m ³	[1]
Mouse	Oral LD ₅₀	>5000 mg/kg	[4]
Hamster	Oral LD ₅₀	>10000 mg/kg	[7]
Rabbit	Oral LD ₅₀	>5000 mg/kg	[7]

Table 3: Reported Environmental Concentrations of Buprofezin

Matrix	Location	Concentration	Reference
Surface Water	Shinano River, Japan	12 - 20 ng/L (average)	[4]
Sediment	Shin River, Japan	4 - 19 µg/kg	[4]
Air (Post-application)	Paddy field, Niigata, Japan	11 - 15 mg/m ³	[4]

Experimental Protocols

Detailed methodologies for the analysis of buprofezin in environmental samples are crucial for obtaining reliable and reproducible data. The following are standard protocols for soil and water analysis.

3.1. Analysis of Buprofezin in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from standard methods for pesticide residue analysis in soil.^{[8][9]}

3.1.1. Sample Preparation and Extraction

- **Sample Collection and Storage:** Collect soil samples from the area of interest and store them at -20°C prior to analysis.
- **Homogenization:** Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
- **Extraction:**
 - Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
 - Add 20 mL of acetonitrile to the tube.
 - Shake the mixture for 1 hour at 180 rpm on an orbital shaker.
 - Centrifuge the tube for 5 minutes at 4000 rpm.
 - Transfer the supernatant to a clean tube.
 - Repeat the extraction process on the soil pellet with another 20 mL of acetonitrile.
 - Combine the supernatants.
- **Salting Out:**
 - Add 5 g of sodium chloride to the combined supernatant.
 - Vortex the tube vigorously for 1 minute.

- Centrifuge for 5 minutes at 4000 rpm to separate the acetonitrile and aqueous layers.
- Concentration:
 - Carefully transfer the upper acetonitrile layer to a clean flask.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 2.5 mL of a suitable solvent mixture (e.g., ethyl acetate:acetone 49:1 v/v) for GC-MS analysis.[8]

3.1.2. GC-MS Analysis

- Gas Chromatograph (GC) Conditions:
 - Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
 - Inlet Temperature: 280°C.
 - Oven Temperature Program: Initial temperature of 70°C (hold for 1.5 min), ramp at 80°C/min to 180°C, then at 40°C/min to 250°C, and finally at 70°C/min to 290°C (hold for 4.5 min).
 - Carrier Gas: Helium at a constant flow rate of 2 mL/min.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 280°C.
 - Transfer Line Temperature: 280°C.
 - Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for buprofezin (e.g., m/z 190, 105, 106, 172).[4]

3.2. Analysis of Buprofezin in Water by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol is based on established methods for the determination of pesticide residues in water samples.[\[10\]](#)[\[11\]](#)

3.2.1. Sample Preparation and Extraction

- Sample Collection and Filtration: Collect water samples in clean glass bottles. Filter the samples through a 0.7 μm glass fiber filter to remove suspended particles.[\[10\]](#)
- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
 - Load 1 L of the filtered water sample onto the cartridge at a flow rate of approximately 10-20 mL/min.[\[10\]](#)[\[11\]](#)
 - After loading, dry the cartridge under vacuum for about 20 minutes.
- Elution:
 - Elute the retained buprofezin from the cartridge with 10 mL of a 1:1 (v/v) mixture of acetone and dichloromethane.[\[11\]](#)
- Concentration and Reconstitution:
 - Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in a suitable volume (e.g., 1 mL) of acetonitrile or a mobile phase-compatible solvent for HPLC-MS/MS analysis.

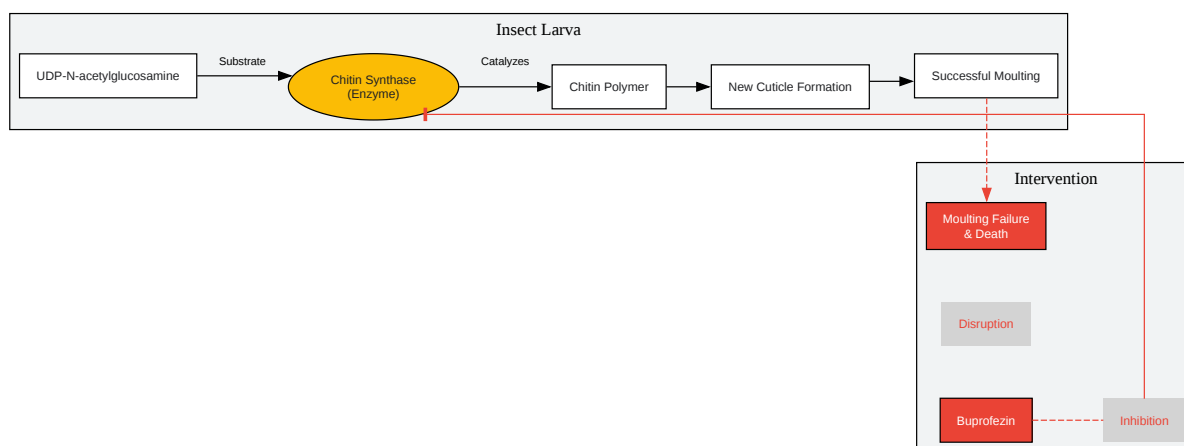
3.2.2. HPLC-MS/MS Analysis

- High-Performance Liquid Chromatograph (HPLC) Conditions:
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm).
 - Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: Acetonitrile.
- Gradient Elution: A suitable gradient program starting with a low percentage of mobile phase B, increasing to a high percentage to elute buprofezin, and then returning to initial conditions for column re-equilibration.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Tandem Mass Spectrometer (MS/MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for buprofezin for quantification and confirmation (e.g., m/z 306.1 \rightarrow 201.1).[\[12\]](#)

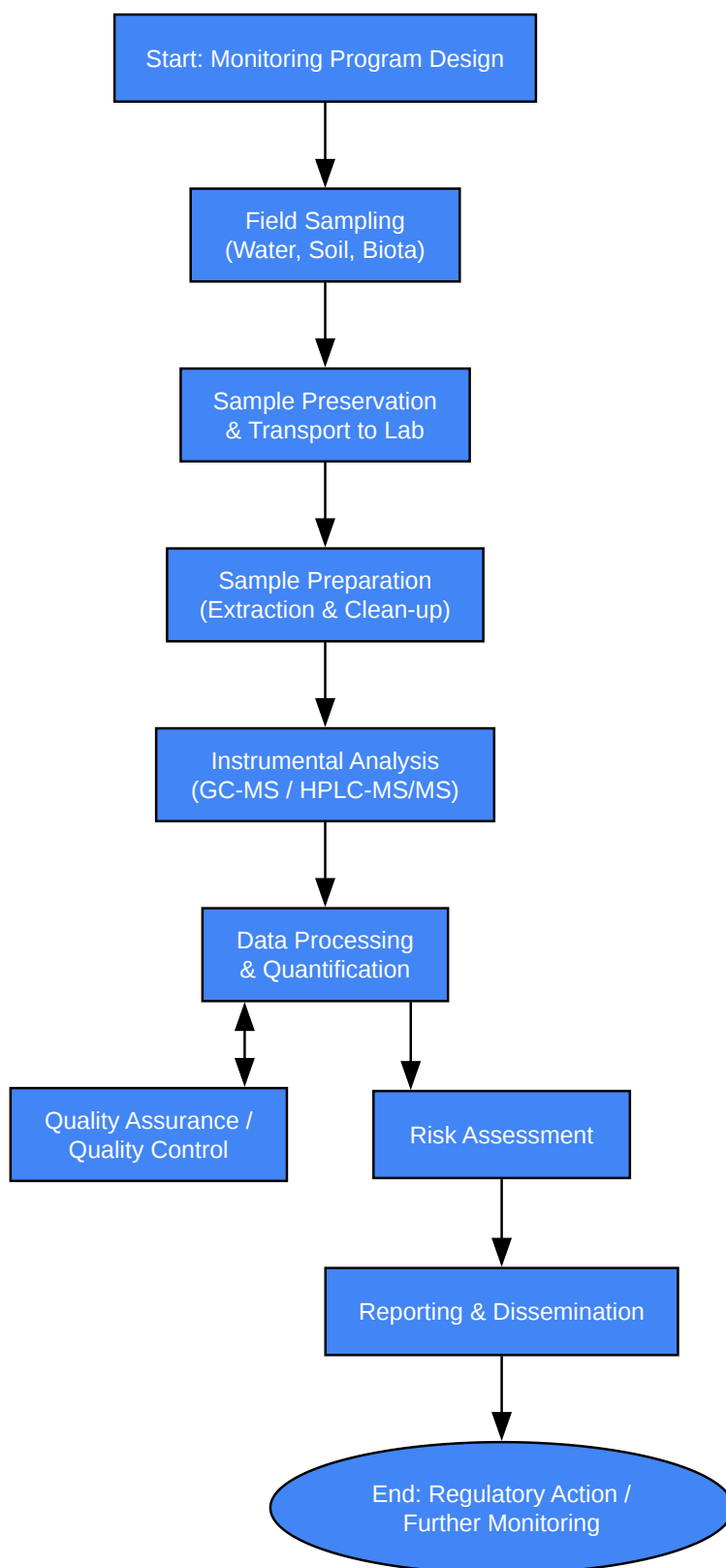
Mandatory Visualizations

The following diagrams illustrate the mode of action of buprofezin and workflows for its environmental monitoring.



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Caption: Buprofezin's mode of action: Inhibition of chitin synthesis.



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Caption: General workflow for environmental monitoring of buprofezin.



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Caption: Logical relationships in an environmental monitoring study design.

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